molecular formula C10H14O2 B13797664 4-(Furan-2-yl)hexan-2-one CAS No. 5159-29-5

4-(Furan-2-yl)hexan-2-one

Cat. No.: B13797664
CAS No.: 5159-29-5
M. Wt: 166.22 g/mol
InChI Key: FRAVHBFYZBSRBG-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)hexan-2-one is a ketone derivative featuring a six-carbon backbone (hexan-2-one) substituted with a furan-2-yl group at the fourth position. Furan derivatives are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their aromaticity, reactivity, and capacity for hydrogen bonding .

Properties

CAS No.

5159-29-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(furan-2-yl)hexan-2-one

InChI

InChI=1S/C10H14O2/c1-3-9(7-8(2)11)10-5-4-6-12-10/h4-6,9H,3,7H2,1-2H3

InChI Key

FRAVHBFYZBSRBG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Furyl)-2-hexanone can be synthesized through the aldol condensation of furfural and acetone. This reaction typically involves the use of a base catalyst, either homogeneous or heterogeneous, to facilitate the condensation process . The reaction conditions often include moderate temperatures and controlled pH to optimize yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of 4-(2-furyl)-2-hexanone may involve continuous flow reactors to ensure consistent quality and high throughput. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Furyl)-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the hexanone chain can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Alcohols and other reduced forms of the original compound.

    Substitution: Substituted furans with different electrophilic groups attached to the ring.

Scientific Research Applications

4-(2-Furyl)-2-hexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-furyl)-2-hexanone involves its interaction with specific molecular targets. The furan ring’s aromaticity allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The carbonyl group in the hexanone chain can also interact with nucleophiles, leading to various downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • Molecular Formula : C₁₃H₈O₄
  • Molecular Weight : 228.20 g/mol
  • Key Features: Planar 4H-chromen-4-one core fused with a furan ring (dihedral angle = 3.8°) . Synthesized via oxidative cyclization of 3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one .
4-Phenyloxolan-2-one
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Features: A cyclic lactone (dihydrofuranone) with a phenyl substituent. Used in pharmaceuticals and fragrances due to its rigid, oxygen-rich structure .
(E)-Ethyl 4-(Furan-2-yl)-4-oxobut-2-enoate
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Key Features :
    • α,β-unsaturated ester with a furan-2-yl ketone group.
    • Reactivity in conjugate addition and cyclization reactions, common in multicomponent syntheses .
2-(Furan-2-yl)oxan-4-one
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Key Features: Tetrahydro-4H-pyran-4-one core with a furan substituent. Potential applications in flavor chemistry due to its cyclic ketone structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications References
4-(Furan-2-yl)hexan-2-one C₁₀H₁₄O₂ 166.22* Linear hexan-2-one with furan substituent Hypothetical: Intermediate in synthesis -
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one C₁₃H₈O₄ 228.20 Fused chromenone-furan system, ESIPT-enabled Fluorescent probes, hydrogen-bonded crystals
4-Phenyloxolan-2-one C₁₀H₁₀O₂ 162.19 Cyclic lactone with phenyl group Pharmaceutical intermediates
(E)-Ethyl 4-(Furan-2-yl)-4-oxobut-2-enoate C₁₀H₁₀O₄ 194.18 α,β-unsaturated ester with ketone Multicomponent reaction substrates
5-Hexyl-5-methyloxolan-2-one C₁₁H₂₀O₂ 184.28 Branched dihydrofuranone Flavor/fragrance components

*Calculated based on structural similarity.

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